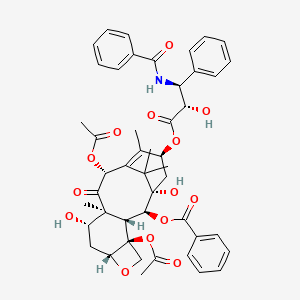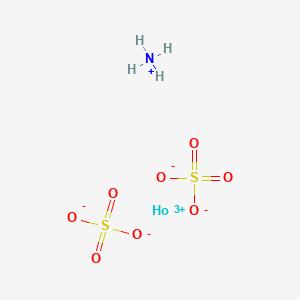
Ammonium holmium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium holmium(3+) disulphate: is a chemical compound with the molecular formula H₄HoNO₈S₂ It is a rare earth metal compound that contains holmium, a lanthanide element
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium holmium(3+) disulphate can be synthesized through a reaction involving holmium oxide (Ho₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous medium. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
Ho2O3+2(NH4)2SO4+H2SO4→2(NH4)Ho(SO4)2+3H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The compound is typically crystallized from the reaction mixture and purified through recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium holmium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of holmium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The sulfate ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reactions with other sulfate salts or acids can lead to substitution of sulfate ions.
Major Products:
Oxidation: Higher oxidation state holmium compounds.
Reduction: Lower oxidation state holmium compounds.
Substitution: Compounds with different anions replacing sulfate ions.
Applications De Recherche Scientifique
Chemistry: Ammonium holmium(3+) disulphate is used in the synthesis of other holmium compounds and as a precursor in various chemical reactions. Its unique properties make it valuable in studying the behavior of rare earth elements.
Biology: In biological research, this compound is used to study the effects of rare earth elements on biological systems. It can be used in experiments to understand the interaction of holmium with biological molecules.
Medicine: Holmium compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents. Holmium’s unique magnetic properties make it suitable for certain types of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of specialized materials, including catalysts and phosphors. Its unique properties are leveraged to enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of ammonium holmium(3+) disulphate involves its interaction with various molecular targets. Holmium ions can interact with biological molecules, including proteins and nucleic acids, potentially affecting their structure and function. The compound’s effects are mediated through its ability to form complexes with these molecules, altering their activity and stability.
Comparaison Avec Des Composés Similaires
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium terbium(3+) disulphate
Comparison: Ammonium holmium(3+) disulphate is unique due to the specific properties of holmium, such as its magnetic and optical characteristics. Compared to similar compounds containing other lanthanides, this compound may exhibit different reactivity and applications. For example, holmium’s magnetic properties make it particularly useful in certain imaging techniques, whereas other lanthanides may not offer the same advantages.
Propriétés
Numéro CAS |
97375-23-0 |
|---|---|
Formule moléculaire |
H4HoNO8S2 |
Poids moléculaire |
375.10 g/mol |
Nom IUPAC |
azanium;holmium(3+);disulfate |
InChI |
InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
Clé InChI |
MGASNGITCBLJDL-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


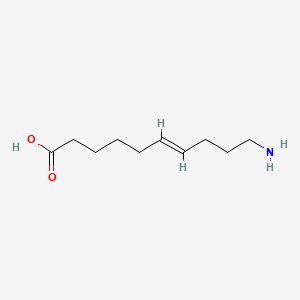
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
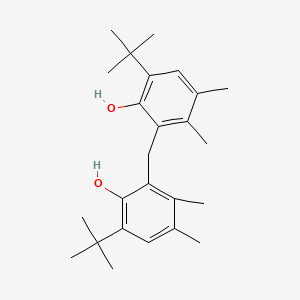
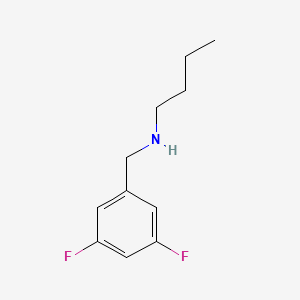

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
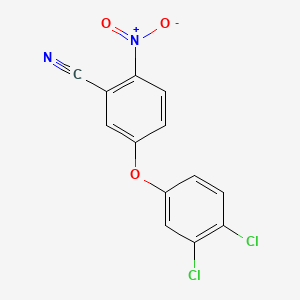
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
